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Compound of Interest

Compound Name:
4-Methoxy-2,3,5-

trimethylbenzaldehyde

CAS No.: 59453-56-4

Cat. No.: B2804891

Get Quote

Executive Summary & Strategic Importance
Target Compound: 4-Methoxy-2,3,5-trimethylbenzaldehyde CAS Registry: 59453-56-4

(Distinct from the 2,3,6-isomer CAS 54344-92-2) Primary Application: Intermediate for

trimethyl-p-benzoquinone derivatives (Vitamin E precursors), acitretin-type retinoids, and

bioactive antioxidants.

This guide serves as a definitive technical reference for the spectral identification of 4-
Methoxy-2,3,5-trimethylbenzaldehyde. In drug development and fine chemical synthesis, this

compound is frequently confused with its regioisomer, 4-Methoxy-2,3,6-trimethylbenzaldehyde.

Due to the identical molecular weight (178.23 g/mol ) and similar melting points, traditional

analysis (MS, MP) often fails to distinguish them.

The "Product Performance" of this database is defined by its resolution: its ability to

unambiguously confirm the 2,3,5-substitution pattern and reject the thermodynamically favored

2,3,6-isomer.
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Structural Logic & Isomer Differentiation
The core challenge in characterizing this molecule is distinguishing the position of the aromatic

proton relative to the aldehyde group.

Comparative Structural Analysis[1]
Target (2,3,5-Isomer): The single aromatic proton is located at Position 6. It is ortho to the

carbonyl (CHO) group.[1]

Alternative (2,3,6-Isomer): The single aromatic proton is located at Position 5. It is meta to

the carbonyl group.[1]

Mechanism of Differentiation: The carbonyl group is a strong electron-withdrawing group

(EWG) via the mesomeric effect (

) and inductive effect (

). Protons located ortho to a carbonyl group experience significant deshielding, shifting their

NMR signal downfield (typically

ppm). Protons meta to the carbonyl lack this direct deshielding and appear upfield (

ppm).[1]

Visualization: NMR Logic Tree
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Caption: Decision logic for distinguishing the target 2,3,5-isomer from the common 2,3,6-

impurity based on the shielding environment of the aromatic proton.

Spectral Database & Performance Comparison
A. Nuclear Magnetic Resonance ( NMR)
Protocol: Dissolve 10 mg sample in 0.6 mL

(99.8% D) with 0.03% TMS. Acquire at 298 K.[1]
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Feature
Target: 2,3,5-
Isomer

Alternative: 2,3,6-
Isomer

Causality

Ar-H Shift 7.55 - 7.75 ppm (s) 6.90 - 6.95 ppm (s)

Deshielding: The H-6

proton in the 2,3,5-

isomer lies in the

deshielding cone of

the carbonyl group.

-CHO Shift 10.1 - 10.2 ppm 10.4 - 10.5 ppm

Steric Hindrance: The

2,3,6-isomer has two

ortho-methyls flanking

the CHO, forcing it out

of plane and altering

the shift.

-OCH

Shift
~3.80 ppm ~3.85 ppm

Minimal difference;

unreliable for

identification.[1]

Ar-CH 3 distinct singlets
3 singlets (2 may

overlap)

The 2,3,6-isomer has

a plane of symmetry

effectively broken by

the methoxy, but

methyl environments

are more similar.

B. Infrared Spectroscopy (FT-IR)
Protocol: KBr Pellet or ATR (Diamond Crystal).[1]
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Feature
Target: 2,3,5-
Isomer

Alternative: 2,3,6-
Isomer

Causality

1680 - 1690 cm 1695 - 1705 cm

Resonance Inhibition:

In the 2,3,6-isomer,

the two ortho-methyl

groups sterically

hinder the carbonyl

from lying coplanar

with the ring, reducing

conjugation and

increasing the

wavenumber.

Fingerprint
Unique bands at 800-

900 cm

Unique bands at 800-

900 cm

Substitution pattern

(penta-substituted

benzene) dictates C-H

bending modes.

C. Mass Spectrometry (GC-MS / ESI-MS)
Protocol: EI source, 70 eV.

Molecular Ion (

): 178.1 m/z (Both isomers).[1]

Fragmentation: Both show loss of Methyl (M-15) and Formyl (M-29).

Differentiation Value:Low. MS cannot reliably distinguish these regioisomers without prior

chromatographic separation.[1]

Experimental Validation Protocols
To ensure the integrity of your spectral database, follow these self-validating protocols.

Protocol 1: The "Shift-Check" Validation (NMR)
Preparation: Prepare a ~20 mM solution in
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.

Acquisition: Run a standard proton scan (16 scans, 2 sec relaxation delay).[1]

Validation Criteria:

Locate the aldehyde peak (

ppm).[1]

Locate the aromatic region (

ppm).[1][2]

Pass: A singlet is observed between 7.50 and 7.80 ppm.[1] (Confirms 2,3,5-substitution).

Fail: A singlet is observed between 6.50 and 7.00 ppm. (Indicates 2,3,6-isomer).[3]

Flag: Multiple singlets in the aromatic region indicate a mixture of isomers.[1]

Protocol 2: Purity Assessment via GC-FID
Since the isomers have different boiling points (predicted difference ~5-10°C due to dipole

moments), GC is effective for purity but requires a reference standard for retention time

confirmation.

Column: DB-5 or equivalent non-polar capillary column.[1]

Method: Ramp 100°C to 250°C at 10°C/min.

Expectation: The 2,3,6-isomer (more sterically crowded, lower conjugation) typically elutes

slightly earlier than the 2,3,5-isomer.

Synthesis & Impurity Origin
Understanding the source of the "Alternative" (2,3,6-isomer) is crucial for process control.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.pharmacompass.com/chemistry-chemical-name/benzaldehyde-2-3-4-trimethoxy
https://www.pharmacompass.com/chemistry-chemical-name/benzaldehyde-2-3-4-trimethoxy
https://www.pharmacompass.com/chemistry-chemical-name/benzaldehyde-2-3-4-trimethoxy
https://www.chemicalbook.com/SpectrumEN_2103-57-3_1hnmr.htm
https://www.pharmacompass.com/chemistry-chemical-name/benzaldehyde-2-3-4-trimethoxy
https://cymitquimica.com/cas/54344-92-2/
https://www.pharmacompass.com/chemistry-chemical-name/benzaldehyde-2-3-4-trimethoxy
https://www.pharmacompass.com/chemistry-chemical-name/benzaldehyde-2-3-4-trimethoxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2804891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,3,5-Trimethylphenol
(Starting Material)

Reimer-Tiemann or
Vilsmeier-Haack Formylation

Ortho-Attack (Pos 6)
Sterically Favored

4-Methoxy-2,3,5-trimethylbenzaldehyde
(Target)

Para-Attack (Pos 4)
Blocked by -OMe?

Isomeric By-products
(Depending on route)

Click to download full resolution via product page

Caption: Synthesis often targets specific positions.[1][4][5][6] If starting from 2,3,6-

trimethylphenol, the 2,3,6-aldehyde is formed. If starting from 2,3,5-trimethylanisole, formylation

at C6 yields the target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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